molecular formula C20H19N5OS B11238529 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide

Cat. No.: B11238529
M. Wt: 377.5 g/mol
InChI Key: BHXPQQIATJOQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with ethyl bromoacetate to form the triazolothiadiazine core. Subsequent reactions with benzyl halides and phenylacetamide derivatives yield the final product . Industrial production methods often employ microwave-mediated, catalyst-free synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics . In the field of biology, it is used to study enzyme inhibition and receptor binding, providing insights into molecular interactions and drug design .

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide involves the inhibition of specific enzymes and receptors. The triazolothiadiazine core interacts with enzyme active sites, blocking their activity and preventing the progression of diseases. This compound also binds to receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-phenylacetamide

InChI

InChI=1S/C20H19N5OS/c1-2-17-22-23-20-25(17)24-19(27-20)16-10-8-15(9-11-16)13-21-18(26)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,26)

InChI Key

BHXPQQIATJOQHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC4=CC=CC=C4

Origin of Product

United States

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